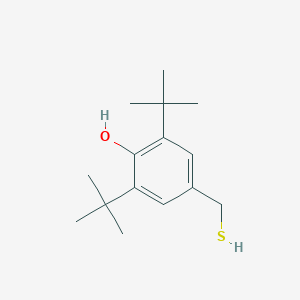

2,6-Di-tert-butyl-alpha-mercapto-p-cresol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-(sulfanylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24OS/c1-14(2,3)11-7-10(9-17)8-12(13(11)16)15(4,5)6/h7-8,16-17H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMZXHBQLPPFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167282 | |

| Record name | 2,6-Di-tert-butyl-alpha-mercapto-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-48-0 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-(mercaptomethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-alpha-mercapto-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-alpha-mercapto-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-α-mercapto-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-Di-tert-butyl-alpha-mercapto-p-cresol, also known as 2,6-Di-tert-butyl-4-(mercaptomethyl)phenol. This hindered phenolic compound, featuring a reactive thiol group, is of significant interest for its antioxidant properties. This document outlines two primary synthesis pathways, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.

Synthesis Pathway 1: Sulfonation of 2,6-di-tert-butylphenol and Subsequent Reduction

This pathway involves the initial sulfonation of 2,6-di-tert-butylphenol at the para-position, followed by the reduction of the resulting sulfonic acid to the corresponding mercaptan. A key innovation in this process is the use of a silylated sulfonating agent to achieve high regioselectivity and yield.[1]

Logical Workflow for Synthesis Pathway 1

Caption: Sulfonation and Reduction Pathway.

Quantitative Data for Synthesis Pathway 1

| Step | Reagent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Yield (%) |

| Sulfonation | 2,6-di-tert-butyl-phenol | 1 equivalent | 0 | - | - |

| Trimethylsilyl chloride | 1.1 equivalents | Reflux (40) | 1 | - | |

| Chlorosulfonic acid | 1 equivalent | Reflux (40) | 1 | - | |

| Reduction | 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid | 1 equivalent | - | - | 94.6 (overall) |

Experimental Protocol for Synthesis Pathway 1

Step 1: Preparation of the Silylated Sulfonating Agent and Sulfonation [1]

-

Under a nitrogen atmosphere, charge a suitable reaction vessel with methylene chloride (337.5 g) and 98% trimethylsilyl chloride (29.8 g, 0.2675 mol).

-

Heat the mixture to reflux (40°C).

-

Add 98% chlorosulfonic acid (28.82 g, 0.2425 mol) dropwise over 10 minutes.

-

Maintain the mixture at reflux for 1 hour.

-

Cool the reaction mixture to 0°C.

-

Add a solution of 2,6-di-tert-butyl-phenol (50 g, 0.2425 mol) in methylene chloride.

-

Stir the resulting mixture at a temperature below 15°C.

Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol [1]

-

The product from the sulfonation step, 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid, is then subjected to reduction. While the specific reducing agent is not detailed in the provided abstract, common methods for reducing sulfonic acids to thiols include using strong reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Following reduction, the organic phase is washed sequentially with deionized water (2 x 30 g) and a saturated sodium chloride solution (30 g).

-

The organic solvent is evaporated under vacuum at 25°C to yield solid 2,6-di-tert-butyl-4-mercaptophenol. The reported overall yield based on the starting 2,6-di-tert-butyl-phenol is 94.6%.[1]

Synthesis Pathway 2: Reaction with Sulfur Monochloride and Zinc Reduction

This alternative route involves the reaction of 2,6-di-tert-butylphenol with sulfur monochloride to form a bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide intermediate. This intermediate is then reduced using zinc in a mixed solvent system to afford the target mercaptan.[2]

Logical Workflow for Synthesis Pathway 2

Caption: Sulfur Monochloride Pathway.

Quantitative Data for Synthesis Pathway 2

| Step | Reagent/Solvent | Molar Ratio/Concentration | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Polysulfide Formation | 2,6-di-tert-butylphenol | - | -10 to -7 | - | - | - |

| Sulfur monochloride | - | -10 to -7 | - | - | - | |

| Toluene | Solvent | -10 to -7 | - | - | - | |

| Reduction | bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide | 1 equivalent | 15 to 35 | - | 88.5 | 97 |

| Zinc | Reducing agent | 15 to 35 | - | - | - | |

| Toluene/n-butanol | Mixed solvent (volume ratio of n-butanol to toluene is 5/100 to 30/100) | 15 to 35 | - | - | - | |

| Work-up | 35% Hydrochloric acid | To pH 1-2 | - | 0.5 | - | - |

Experimental Protocol for Synthesis Pathway 2

Step 1: Synthesis of bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide [2]

-

In a suitable reactor, dissolve 2,6-di-tert-butylphenol in toluene.

-

Cool the solution to a temperature range of -10°C to -7°C.

-

Add sulfur monochloride to the cooled solution to initiate the formation of the polysulfide intermediate.

Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol [2]

-

Reduce the resulting bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide with zinc powder in a mixed solvent of toluene and n-butanol. The recommended volume ratio of n-butanol to toluene is between 5/100 and 30/100.

-

The reduction is carried out at a temperature between 15°C and 35°C, and notably can be performed without external heating.[2]

Step 3: Isolation and Purification [2]

-

Following the reduction, perform an alkaline extraction.

-

To the resulting alkali layer, add 35% hydrochloric acid until the pH reaches 1 to 2.

-

Stir the mixture for 30 minutes to facilitate precipitation of the product.

-

Filter the deposited crystals and wash them sequentially with water (400 ml) and 50% (v/v) water-methanol (400 ml).

-

Dry the purified crystals to obtain 2,6-di-tert-butyl-4-mercaptophenol. The reported yield for this process is 88.5% with a purity of 97%.[2]

Alternative Synthetic Considerations

While the two pathways detailed above are well-documented for producing the target mercaptophenol, it is worth noting that the foundational step in many related syntheses is the Friedel-Crafts alkylation of p-cresol with an isobutylene or tert-butyl alcohol source in the presence of an acid catalyst to produce 2,6-di-tert-butyl-p-cresol.[3] Catalysts such as tosic acid and sulfuric acid are commonly employed, with reaction temperatures ranging from 20-120°C.[3] Subsequent functionalization at the para-methyl group would be required to introduce the thiol moiety.

References

An In-depth Technical Guide to 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol. The information is curated for professionals in research and development, with a focus on delivering precise, data-driven insights.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2,6-Bis(1,1-dimethylethyl)-4-(mercaptomethyl)phenol, is a sterically hindered phenolic compound featuring a thiol (-SH) group.[1][2] This unique structure, combining a phenol and a mercaptan, underpins its significant antioxidant properties.[1][2] The bulky tert-butyl groups enhance its stability and solubility in nonpolar environments.

Table 1: Chemical Identity and Properties

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 1620-48-0 | [1][2][3] |

| IUPAC Name | 2,6-Bis(1,1-dimethylethyl)-4-(mercaptomethyl)phenol | [2] |

| Synonyms | 2,6-di-tert-butyl-4-(mercaptomethyl)phenol; 3,5-Di-tert-butyl-4-hydroxybenzyl mercaptan | [1][2] |

| Molecular Formula | C₁₅H₂₄OS | [2][3] |

| Molecular Weight | 252.4 g/mol | [1] |

| InChIKey | SMMZXHBQLPPFJF-UHFFFAOYSA-N |[1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point | 31-33 °C | [4] |

| Boiling Point | 311.8 °C (at 760 mmHg) | [2] |

| Density | 1.003 g/cm³ | [2] |

| Flash Point | 142.3 °C | [2] |

| Refractive Index | 1.53 | [4] |

| ¹H NMR | Predicted data available | [4] |

| ¹³C NMR | Predicted data available |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the synthesis and analysis of this compound.

A documented method for preparing the target compound involves a two-step process starting from 2,6-di-tert-butylphenol.[5]

Step 1: Sulfonation of 2,6-di-tert-butylphenol

-

Reagent Preparation: Prepare a silylated sulfonating agent. In a 1000 ml vessel equipped with a condenser, thermometer, and mechanical stirrer under a nitrogen atmosphere, combine methylene chloride (337.5 g) and 98% trimethylsilyl chloride (29.8 g; 0.2675 mol).[5]

-

Reaction Initiation: Heat the mixture to reflux (40 °C). Add 98% chlorosulfonic acid (28.82 g; 0.2425 mol) dropwise over 10 minutes.[5] Continue refluxing for 1 hour.[5]

-

Addition of Phenol: Cool the reaction mixture to 0 °C. Add a solution of 2,6-di-tert-butyl-phenol (50 g; 0.2425 mol) in methylene chloride.[5]

-

Intermediate Formation: This reaction yields 2,6-di-t-butyl-4-hydroxybenzenesulfonic acid. This intermediate can be optionally converted to a more easily reducible derivative, such as its sulfonyl chloride, by reacting with thionyl chloride in the presence of dimethylformamide (DMF).[5]

Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol

-

Reduction: The sulfonic acid (or its derivative) from Step 1 is subjected to reduction to form the final mercaptan product.[5]

-

Work-up and Isolation: The reaction mixture is filtered under a nitrogen atmosphere. The organic and aqueous phases are separated. The aqueous phase is extracted with methylene chloride.[5]

-

Purification: The combined organic phases are washed sequentially with deionized water and a saturated sodium chloride solution.[5]

-

Final Product: The solvent is evaporated under vacuum at 25 °C to yield solid 2,6-di-tert-butyl-4-mercaptophenol.[5] The yield for this process is reported to be approximately 94.6%.[5]

The analysis of this compound can be performed using a reverse-phase (RP) HPLC method.

-

Column: A standard Reverse Phase (RP) HPLC column, such as a Newcrom R1, is suitable for separation.

-

Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is effective.

-

For general analysis, phosphoric acid can be used.

-

For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.

-

-

Applications: This method is scalable and versatile, suitable for purity analysis, isolation of impurities via preparative separation, and for use in pharmacokinetic studies.

Biological Activity and Mechanism of Action

The primary biological function of this compound is its activity as an antioxidant.[1] This activity is attributed to its ability to neutralize harmful free radicals, such as reactive oxygen species (ROS), through a Hydrogen Atom Transfer (HAT) mechanism.[1][6]

The sterically hindered phenolic hydroxyl (-OH) group can donate its hydrogen atom to a free radical, effectively terminating the oxidative chain reactions that can lead to cellular damage.[7][8][9] The presence of the mercaptan (-SH) group further contributes to its antioxidant capacity.[1] Due to these properties, the compound has been investigated for potential neuroprotective, cardiovascular, and anti-inflammatory applications.[1]

The following diagram illustrates the fundamental logical relationship of the antioxidant action, where the compound (ArOH-SH) neutralizes a free radical (R•).

Caption: Antioxidant free radical scavenging mechanism.

References

- 1. This compound | 1620-48-0 | Benchchem [benchchem.com]

- 2. Cas 1620-48-0,this compound | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. JP2965755B2 - Process for producing 2,6-di-t-butyl-4-mercapto-phenol - Google Patents [patents.google.com]

- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

2,6-Di-tert-butyl-alpha-mercapto-p-cresol mechanism of action as an antioxidant

An In-Depth Technical Guide to the Antioxidant Mechanism of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the widely recognized antioxidant butylated hydroxytoluene (BHT), presents a unique molecular architecture featuring two distinct antioxidant moieties: a sterically hindered phenolic hydroxyl group and an alpha-mercapto (thiol) group. This dual-functionality suggests a multi-faceted mechanism of action in neutralizing reactive oxygen species (ROS) and inhibiting oxidative processes. This technical guide elucidates the core antioxidant mechanisms, presents available comparative data, details relevant experimental protocols, and provides schematic diagrams to visualize the compound's action and evaluation. While specific quantitative data for this compound is limited in publicly accessible literature, this guide builds upon established principles of phenolic and thiol antioxidant chemistry to provide a robust theoretical and practical framework for researchers.

Introduction: A Multifunctional Antioxidant Scaffold

Oxidative stress, characterized by an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions. Phenolic compounds are a cornerstone of antioxidant research, valued for their ability to act as radical scavengers. This compound, also known as 2,6-di-tert-butyl-4-(mercaptomethyl)phenol, combines the classic hindered phenol structure with a reactive thiol group, positioning it as a potentially potent, multifunctional antioxidant.

The core structure consists of a p-cresol backbone with two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group.[1] This steric hindrance is critical for stabilizing the resulting phenoxyl radical after hydrogen donation.[1] The novel feature is the alpha-mercapto group (-CH₂SH) at the para position, which introduces a second, highly effective hydrogen-donating center.

Core Mechanism of Action: A Two-Pronged Defense

The antioxidant prowess of this compound stems from its ability to neutralize free radicals via two primary, synergistic pathways.

Pathway 1: The Hindered Phenol Moiety (Chain-Breaking Antioxidant)

Similar to its parent compound BHT, the phenolic hydroxyl group acts as a primary "chain-breaking" antioxidant through a Hydrogen Atom Transfer (HAT) mechanism.[1]

-

Hydrogen Donation: The phenolic (-OH) group donates its hydrogen atom to a highly reactive free radical (R•), such as a peroxyl radical (ROO•), thereby neutralizing it.[2]

-

Formation of a Stabilized Phenoxyl Radical: This donation results in the formation of a phenoxyl radical centered on the antioxidant molecule.

-

Radical Stabilization: The two bulky tert-butyl groups sterically hinder the oxygen atom, preventing it from participating in further chain-propagating reactions. Furthermore, the unpaired electron is delocalized across the aromatic ring, granting significant resonance stabilization. This stability is key to its function, as it does not propagate the oxidative chain.

Pathway 2: The Alpha-Mercapto (Thiol) Moiety

The thiol group (-SH) provides a second, potent line of defense against oxidative species. Thiols are known to be excellent hydrogen donors and play a critical role in cellular redox homeostasis.[3]

-

Hydrogen Donation: The S-H bond is weaker than the O-H bond in phenols, making the thiol group a highly efficient hydrogen donor to free radicals, forming a stable thiyl radical (RS•).

-

Radical Termination: Two thiyl radicals can react with each other to form a disulfide bridge (RS-SR), effectively terminating two radical species in a single reaction.

-

Redox Cycling: The thiol group can undergo oxidation to form sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids in the presence of strong oxidizing agents.[3] This multi-stage oxidation allows for the quenching of multiple ROS molecules.

The combination of these two moieties within a single molecule suggests a capacity for rapid radical quenching and a higher overall antioxidant capacity compared to compounds possessing only one of these functional groups.

Figure 1. Proposed dual antioxidant mechanism of this compound.

Comparative Antioxidant Activity Data

While extensive quantitative studies on this compound are not widely available, a key study by Kolyada et al. investigated the activity of several 2,6-di-tert-butylphenol derivatives in models of lipid peroxidation and hydrogen peroxide decomposition. The findings highlight the significant contribution of the mercapto group.

| Compound | Test System | Observed Activity |

| 2,6-di-tert-butyl-4-mercaptophenol | Hydrogen Peroxide Decomposition (Human Erythrocytes) | Showed a statistically significant (p < 0.005) effect on increasing the rate of H₂O₂ decomposition.[4] |

| 2,6-di-tert-butylphenol | Hydrogen Peroxide Decomposition (Human Erythrocytes) | No statistically significant effect on the rate of H₂O₂ decomposition was detected.[4] |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Hydrogen Peroxide Decomposition (Human Erythrocytes) | No statistically significant effect on the rate of H₂O₂ decomposition was detected.[4] |

| 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioxime | Lipid Peroxidation (Human Erythrocytes) | Showed high antioxidant efficiency in a model of nonenzymatic human erythrocyte membrane lipid peroxidation.[4] |

| 3,5-di-tert-butyl-4-hydroxybenzohydrazide | Lipid Peroxidation (Human Erythrocytes) | Showed high antioxidant efficiency in a model of nonenzymatic human erythrocyte membrane lipid peroxidation.[4] |

Table 1: Summary of comparative antioxidant activities of 2,6-di-tert-butylphenol derivatives. Data sourced from Kolyada et al. (2018).[4]

This data strongly suggests that the inclusion of the mercapto group imparts a distinct and potent antioxidant capability, particularly in the decomposition of hydrogen peroxide, a key ROS.

Experimental Protocols

To evaluate the unique antioxidant properties conferred by the thiol group, specific experimental designs are required. The following is a representative protocol for assessing antioxidant activity in a biologically relevant lipid peroxidation model, similar to the system used in the comparative study.

Protocol: Inhibition of Lipid Peroxidation in Human Erythrocytes

Objective: To measure the ability of the test compound to inhibit the induced peroxidation of lipids in human erythrocyte membranes.

Materials:

-

Fresh human blood with anticoagulant (e.g., heparin).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO or ethanol).

-

Oxidative stress inducer: A solution of a pro-oxidant such as hydrogen peroxide (H₂O₂) or AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

-

Thiobarbituric acid (TBA).

-

Trichloroacetic acid (TCA).

-

Butylated hydroxytoluene (BHT) solution (as a reaction stopping agent).

-

Spectrophotometer.

Methodology:

-

Erythrocyte Preparation:

-

Centrifuge fresh blood to separate plasma and buffy coat.

-

Wash the remaining erythrocyte pellet three times with cold PBS.

-

Resuspend the washed erythrocytes in PBS to a final concentration of 10% (v/v).

-

-

Incubation:

-

In a series of test tubes, add the erythrocyte suspension.

-

Add varying concentrations of the test compound solution. Include a vehicle control (solvent only) and a positive control (a known antioxidant like Trolox or Vitamin C).

-

Pre-incubate the mixtures at 37°C for 15 minutes with gentle shaking.

-

Induce lipid peroxidation by adding the pro-oxidant solution (e.g., H₂O₂) to all tubes except the negative control.

-

Incubate for 1 hour at 37°C.

-

-

TBARS Assay (Measurement of Malondialdehyde - MDA):

-

Stop the reaction by adding a solution of TCA containing BHT.

-

Add TBA reagent to each tube.

-

Heat the tubes in a boiling water bath for 20 minutes to allow the pink chromogen (TBA-MDA adduct) to form.

-

Cool the tubes rapidly and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of lipid peroxidation).

-

Figure 2. General workflow for evaluating antioxidant activity via a lipid peroxidation assay.

Conclusion and Future Directions

This compound is a rationally designed antioxidant that leverages the synergistic action of a sterically hindered phenol and a reactive thiol group. Its theoretical mechanism involves a dual pathway of hydrogen atom donation and radical quenching, suggesting a higher efficacy and broader spectrum of activity than antioxidants with a single functional group. Preliminary comparative data supports this hypothesis, indicating a unique ability to facilitate the decomposition of hydrogen peroxide.

For drug development professionals and researchers, this compound represents an intriguing scaffold. However, the scarcity of comprehensive data necessitates further investigation. Future research should focus on:

-

Quantitative Antioxidant Assays: Determining IC₅₀ values in a range of standard assays (e.g., DPPH, ABTS, ORAC) to benchmark its potency.

-

In Vivo Studies: Evaluating its efficacy and safety in animal models of diseases related to oxidative stress.

-

Mechanism Elucidation: Using techniques like electron spin resonance (ESR) to definitively identify the radical species formed and confirm the proposed dual mechanism.

A thorough exploration of this multifunctional antioxidant could yield a valuable new agent in the therapeutic arsenal against oxidative stress-mediated pathologies.

References

Solubility Profile of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (CAS 1620-48-0), a sterically hindered phenolic compound with potential applications as an antioxidant.[1][2] A comprehensive search of available scientific literature reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. This guide, therefore, aims to provide a foundational understanding by presenting available qualitative information, physicochemical properties, and a detailed examination of the closely related and well-studied analogue, 2,6-di-tert-butyl-p-cresol (BHT). Furthermore, standardized experimental protocols for determining the solubility of phenolic compounds are provided to empower researchers in generating the necessary data.

Introduction to this compound

This compound is a derivative of p-cresol characterized by the presence of two bulky tert-butyl groups ortho to the hydroxyl group and a mercaptomethyl group at the para position.[1] These structural features, particularly the hindered phenolic hydroxyl group and the thiol (-SH) group, are anticipated to confer significant antioxidant properties by enabling the compound to act as a radical scavenger.[1] The structural characteristics, including the two tert-butyl groups and a mercapto group, influence its reactivity and are expected to impact its solubility.[1] While its primary applications are in the polymer, plastics, and rubber industries as an antioxidant and stabilizer, its potential in other areas, including the food industry as a preservative, is also recognized.[2]

Physicochemical Properties:

| Property | Value |

| CAS Number | 1620-48-0[1][3] |

| Molecular Formula | C15H24OS[3] |

| Molecular Weight | 252.416 g/mol [3] |

| Appearance | White to pale-yellow crystalline solid with a slight, phenolic odor (data for the closely related BHT)[4] |

Solubility of this compound: Current State of Knowledge

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Based on its chemical structure, it is predicted to be soluble in nonpolar organic solvents and have low solubility in water.

Comparative Solubility Data: 2,6-di-tert-butyl-p-cresol (BHT)

In the absence of data for the target compound, the solubility of the structurally similar and widely studied antioxidant, 2,6-di-tert-butyl-p-cresol (BHT), is presented below as a reference. BHT shares the same hindered phenolic core but lacks the alpha-mercapto group. It is generally soluble in many organic solvents and insoluble in water and propylene glycol.[1]

| Solvent | Solubility of BHT |

| Acetone | Easily soluble[1][5] |

| Ethanol | Soluble[1][5] |

| Toluene | Soluble[5] |

| Benzene | Soluble[5] |

| Ether | Soluble[5] |

| Isopropanol | Soluble[5] |

| Methanol | Soluble[5] |

| 2-Butanone | Soluble[5] |

| Ethylene glycol ether | Soluble[5] |

| Petroleum ether | Soluble[5] |

| Water | Insoluble[1][5] |

| Propylene Glycol | Insoluble[1] |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound, the following is a generalized experimental protocol based on the widely accepted shake-flask method for phenolic compounds.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualizing Key Processes

To further aid in the understanding of this compound, the following diagrams illustrate its synthesis and a general workflow for experimental solubility determination.

Caption: Synthesis of this compound.

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be established, this technical guide provides a comprehensive overview of the current knowledge. By presenting the physicochemical properties of the compound, comparative data for the analogous BHT, and a detailed experimental protocol, this document serves as a valuable resource for researchers. The provided workflow and synthesis diagrams offer a clear visual representation of key processes. It is anticipated that the information and methodologies outlined herein will facilitate future studies to quantitatively determine the solubility profile of this promising antioxidant.

References

An In-depth Technical Guide to 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol, its structural analogs, and derivatives. It delves into their synthesis, antioxidant properties, and potential modulation of cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of key chemical and biological processes.

Introduction

This compound, also known as 2,6-di-tert-butyl-4-(sulfanylmethyl)phenol, is a sterically hindered phenolic compound that has garnered interest for its antioxidant potential. Its core structure, featuring two bulky tert-butyl groups flanking a hydroxyl group on a cresol backbone, is a well-established motif in antioxidant chemistry, exemplified by the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT). The introduction of a mercapto (-SH) group at the benzylic position introduces a second key functional group known for its radical scavenging and redox-active properties. This guide explores the synthesis of this core structure and its derivatives, evaluates their biological activities with a focus on antioxidant capacity, and investigates their interactions with cellular signaling pathways.

Synthesis of this compound and its Analogs

The synthesis of this compound typically proceeds through a multi-step process, beginning with the preparation of the foundational 2,6-di-tert-butyl-p-cresol (BHT) scaffold, followed by functionalization at the 4-methyl position.

Synthesis of the Precursor: 2,6-Di-tert-butyl-p-cresol (BHT)

The industrial synthesis of BHT is primarily achieved through the Friedel-Crafts alkylation of p-cresol with isobutylene.

Experimental Protocol: Friedel-Crafts Alkylation of p-Cresol

-

Reactants: p-cresol, isobutylene, and an acid catalyst (e.g., sulfuric acid or an aromatic sulfonic acid).

-

Procedure:

-

p-cresol and the acid catalyst are charged into a reactor.

-

Isobutylene is introduced into the reactor under controlled pressure and temperature. The reaction is typically carried out at a temperature range of 70-80°C to ensure a reasonable reaction rate while minimizing side reactions like the dimerization of isobutylene.

-

The reaction mixture is agitated to ensure proper mixing.

-

Upon completion, the catalyst is neutralized and removed.

-

The crude BHT is then purified, typically by crystallization or distillation.

-

Synthesis of this compound

The introduction of the alpha-mercapto group is generally accomplished via a two-step sequence involving halogenation of the benzylic methyl group followed by nucleophilic substitution with a sulfur-containing nucleophile.

Step 1: Halogenation of 2,6-Di-tert-butyl-p-cresol

The methyl group of BHT is first activated by converting it to a halomethyl group, typically a chloromethyl or bromomethyl group.

Experimental Protocol: Chloromethylation of 2,6-Di-tert-butyl-p-cresol

-

Reactants: 2,6-Di-tert-butyl-p-cresol, a source of formaldehyde (e.g., paraformaldehyde), and hydrogen chloride.

-

Procedure:

-

2,6-Di-tert-butyl-p-cresol is dissolved in a suitable solvent.

-

Paraformaldehyde and a stream of hydrogen chloride gas are introduced into the solution.

-

The reaction is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then worked up to isolate the 2,6-di-tert-butyl-4-(chloromethyl)phenol intermediate.

-

Step 2: Nucleophilic Substitution with a Thiolating Agent

The resulting 2,6-di-tert-butyl-4-(chloromethyl)phenol is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to introduce the mercapto group.

Experimental Protocol: Synthesis of this compound

-

Reactants: 2,6-di-tert-butyl-4-(chloromethyl)phenol, sodium hydrosulfide.

-

Procedure:

-

2,6-di-tert-butyl-4-(chloromethyl)phenol is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).

-

Sodium hydrosulfide is added to the solution, and the mixture is stirred, possibly with gentle heating.

-

The progress of the reaction is monitored by an appropriate analytical technique.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.

-

Purification is typically achieved by column chromatography or recrystallization.

-

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound and its analogs is their antioxidant capacity. This is primarily due to their ability to act as radical scavengers.

Antioxidant Activity

The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the sterically bulky tert-butyl groups, which prevent it from propagating the radical chain. The presence of the alpha-mercapto group provides an additional site for radical scavenging, as thiols can also readily donate a hydrogen atom to free radicals.

Quantitative Analysis of Antioxidant Activity

The antioxidant activity of these compounds can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| 2,4-di-tert-butylphenol | DPPH | 60 | [1] |

| 2,4-di-tert-butylphenol | ABTS | 17 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a control (methanol).

-

Procedure:

-

Aliquots of the test compound solutions are added to the DPPH solution.

-

The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the scavenging activity against the concentration of the test compound.

-

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic compounds have been shown to modulate intracellular signaling pathways involved in the cellular response to oxidative stress. One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. This includes genes for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

It is plausible that this compound and its derivatives, as phenolic compounds, can activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell.

Structural Analogs and Derivatives

A number of structural analogs and derivatives of this compound have been synthesized and studied. These modifications aim to enhance antioxidant activity, improve pharmacokinetic properties, or introduce additional biological activities.

-

2,6-Di-tert-butyl-p-cresol (BHT): The parent compound lacking the mercapto group. It is a widely used antioxidant and serves as a benchmark for comparison.

-

2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol: This analog features a dimethylamino group instead of the mercapto group.

-

Thioether Derivatives: The mercapto group can be further functionalized to form thioethers, which may alter the compound's lipophilicity and biological activity.

-

Macromolecular Antioxidants: The core structure can be incorporated into larger molecules or polymers to reduce volatility and migration, which is particularly relevant for industrial applications.

Conclusion

This compound and its structural analogs represent a promising class of antioxidants. Their synthesis is achievable through established chemical transformations, and their mechanism of action involves both direct radical scavenging and potential modulation of cellular antioxidant defense pathways such as the Nrf2 signaling cascade. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their therapeutic potential in diseases associated with oxidative stress. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of these fascinating molecules.

References

The Biological Frontier of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the synthetic phenolic compound, 2,6-Di-tert-butyl-alpha-mercapto-p-cresol (DTBMPC). Structurally characterized by a sterically hindered phenol with a reactive thiol group, DTBMPC has emerged as a compound of interest for its potent antioxidant properties. This document consolidates the current understanding of its mechanism of action, summarizes its in-vitro antioxidant capacity, and provides detailed experimental protocols for its evaluation. Furthermore, this guide explores the potential therapeutic applications of DTBMPC in conditions associated with oxidative stress, including neurodegenerative diseases and inflammatory conditions.

Introduction

Phenolic compounds are a well-established class of antioxidants widely utilized in the food, cosmetic, and pharmaceutical industries to mitigate oxidative degradation.[1] this compound (DTBMPC), a synthetic derivative of p-cresol, is distinguished by the presence of two bulky tert-butyl groups flanking a hydroxyl group on a phenolic ring, and a mercaptomethyl (-CH₂SH) substituent.[2] This unique structural arrangement, combining a hindered phenol with a thiol moiety, suggests a potent and potentially synergistic antioxidant capacity. The tert-butyl groups enhance the stability of the resulting phenoxyl radical, while the thiol group offers an additional site for radical scavenging and redox interactions. This guide delves into the core biological activities of DTBMPC, with a focus on its antioxidant and cytoprotective effects.

Mechanism of Action: A Dual-Pronged Antioxidant Strategy

The primary mechanism underlying the biological activity of this compound is its ability to function as a potent antioxidant. This is achieved through a dual mechanism involving both the phenolic hydroxyl group and the alpha-mercapto (thiol) group.

-

Hydrogen Atom Transfer (HAT) from the Phenolic Hydroxyl Group: Similar to other phenolic antioxidants like Butylated Hydroxytoluene (BHT), the hydroxyl (-OH) group on the aromatic ring of DTBMPC can donate a hydrogen atom to neutralize highly reactive free radicals (R•), such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This process is energetically favorable due to the formation of a stable phenoxyl radical, which is resonance-stabilized by the aromatic ring and sterically hindered by the adjacent tert-butyl groups, preventing its participation in further chain reactions.[1]

-

Contribution of the Thiol (-SH) Group: The presence of the mercaptomethyl group provides an additional and significant contribution to the antioxidant capacity of DTBMPC. Thiols are known to be effective radical scavengers and can participate in redox cycling. The thiol group can donate a hydrogen atom to radicals, forming a thiyl radical (RS•), which is relatively stable. This dual functionality of both a phenolic hydroxyl and a thiol group within the same molecule suggests a potentially enhanced and broader spectrum of radical scavenging activity compared to single-function antioxidants.

The overall antioxidant action of DTBMPC can be summarized as the direct quenching of free radicals, thereby terminating the radical chain reactions that lead to cellular damage, such as lipid peroxidation and protein oxidation.

References

An In-Depth Technical Guide to 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-alpha-mercapto-p-cresol, also known as 2,6-di-tert-butyl-4-(sulfanylmethyl)phenol, is a sterically hindered phenolic compound of significant interest due to its potent antioxidant properties. The presence of bulky tert-butyl groups adjacent to the hydroxyl group, combined with a reactive mercapto (-SH) group, confers unique chemical reactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental evaluation, and known biological activities, with a focus on its mechanism of action as a free radical scavenger and its interaction with key cellular signaling pathways.

Chemical and Physical Properties

This compound is a derivative of p-cresol with two tert-butyl groups and a mercaptomethyl group attached to the phenol ring. These structural features are critical to its function as an antioxidant.

| Property | Value | Reference |

| Molecular Formula | C15H24OS | |

| Molecular Weight | 252.42 g/mol | |

| CAS Number | 1620-48-0 | |

| IUPAC Name | 2,6-bis(tert-butyl)-4-(sulfanylmethyl)phenol | |

| Synonyms | 2,6-Di-tert-butyl-4-(mercaptomethyl)phenol, 3,5-Di-tert-butyl-4-hydroxybenzyl mercaptan |

Synthesis Protocol

The synthesis of 2,6-di-tert-butyl-4-mercapto-phenol can be achieved through a multi-step process starting from 2,6-di-tert-butyl-phenol. The following protocol is adapted from established methods for the synthesis of related phenolic compounds.[1]

Step 1: Sulfonation of 2,6-di-tert-butyl-phenol

This step introduces a sulfonic acid group at the para position of the phenol.

-

Reactants : 2,6-di-tert-butyl-phenol, silylated sulfonating agent.

-

Solvent : An inert solvent such as methylene chloride, dichloroethane, or tetrachloroethane.

-

Procedure : The reaction is typically carried out at a temperature below 15°C, preferably between -10°C and 15°C. The silylated sulfonating agent is added to a solution of 2,6-di-tert-butyl-phenol in the inert solvent. The reaction mixture is stirred until the sulfonation is complete.

Step 2: Reduction of the Sulfonic Acid Derivative

The sulfonic acid group is then reduced to a mercapto group.

-

Reactant : 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid (from Step 1).

-

Reducing Agent : A suitable reducing agent capable of converting a sulfonic acid to a thiol.

-

Procedure : The sulfonic acid derivative is treated with the reducing agent under appropriate conditions to yield the final product, 2,6-di-tert-butyl-4-mercapto-phenol. The crude product can be purified by evaporation of the solvent and subsequent washing and drying.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant capacity of this compound can be evaluated using several established in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2][3]

-

Principle : The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents : DPPH stock solution (typically 0.1 mM in methanol or ethanol), test sample at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure :

-

Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

-

Add a defined volume of the test sample to an equal volume of the DPPH working solution.[3]

-

Incubate the mixture in the dark for a set time (e.g., 30 minutes).[3]

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).[3]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[4][5]

-

Principle : The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

-

Reagents : ABTS stock solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test sample, and a standard (e.g., Trolox).

-

Procedure :

-

Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[6]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5][7]

-

Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution.[4][5]

-

After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[4]

-

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[8][9]

-

Principle : The antioxidant's capacity to inhibit the decay of a fluorescent probe (like fluorescein) induced by a free radical generator (like AAPH) is monitored over time. The protective effect is quantified by the area under the fluorescence decay curve.

-

Reagents : Fluorescein probe solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) radical initiator solution, test sample, and Trolox as a standard.

-

Procedure :

-

In a 96-well plate, add the diluted sample or standard.[8]

-

Add the fluorescein solution to each well and incubate.[8]

-

Initiate the reaction by adding the AAPH solution.[8]

-

Immediately begin recording the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at regular intervals until the fluorescence has significantly decayed.[9]

-

Calculate the net area under the curve (AUC) and express the results as Trolox equivalents.[9]

-

Caption: Experimental workflow for assessing antioxidant activity.

Biological Activity and Quantitative Data

This compound exhibits significant biological activity, primarily attributed to its antioxidant properties.

| Biological Activity | Assay/Model | Findings | Reference |

| Antioxidant Activity | DPPH Assay | Significant reduction in DPPH radicals at concentrations above 50 µM. | [10] |

| ABTS Assay | Exhibited IC50 values comparable to known antioxidants like ascorbic acid. | [10] | |

| Cytotoxicity | HepG2 cell line | IC50: 120 µM | [10] |

| HeLa cell line | IC50: 150 µM | [10] | |

| MCF-7 cell line | IC50: 200 µM | [10] | |

| Neuroprotective Effects | Rat model of oxidative stress-induced neurotoxicity | Reduced neuronal death and improved cognitive function. | [10] |

| Cardiovascular Health | In vitro vascular tissue models | Modulated endothelial function by reducing oxidative stress. | [10] |

| Anti-inflammatory Activity | Animal models of arthritis | Reduced inflammation markers. | [10] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stable phenoxyl radical that does not propagate the oxidative chain reaction due to steric hindrance from the tert-butyl groups. The mercapto group can also participate in redox reactions, further contributing to its antioxidant capacity.

While specific signaling pathway studies for this exact molecule are limited, phenolic antioxidants are known to modulate several key pathways involved in cellular stress response and inflammation.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12]

-

Activation : Under conditions of oxidative stress, which can be mimicked by electrophilic compounds, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus.[12]

-

Gene Expression : In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12]

-

Effect of Phenolic Compounds : Many phenolic compounds are known to activate the Nrf2/ARE pathway, thereby enhancing the endogenous antioxidant defenses of the cell.[10][11][12]

Caption: Nrf2/ARE signaling pathway activation by antioxidants.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[13][14][15]

-

Activation : In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB dimers to translocate to the nucleus.

-

Gene Expression : In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Inhibition by Phenolic Antioxidants : Many phenolic compounds have been shown to inhibit the NF-κB signaling pathway.[13] This inhibition can occur at various steps, including the prevention of IκB degradation and the blockage of NF-κB binding to DNA, thereby exerting anti-inflammatory effects.[13]

Caption: Inhibition of the NF-κB signaling pathway by antioxidants.

Conclusion

This compound is a potent antioxidant with promising biological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. Its mechanism of action is rooted in its ability to scavenge free radicals and potentially modulate key cellular signaling pathways such as Nrf2/ARE and NF-κB. Further research is warranted to fully elucidate its therapeutic potential and to develop specific applications in drug development and disease prevention. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this and related phenolic compounds.

References

- 1. JP2965755B2 - Process for producing 2,6-di-t-butyl-4-mercapto-phenol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

- 9. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]

- 10. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Unseen Guardians: An In-depth Technical Guide to the Antioxidant Properties of Hindered Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenols are a class of synthetic antioxidants widely utilized across various industries, from plastics and elastomers to food, cosmetics, and pharmaceuticals.[1] Their unique molecular architecture, characterized by bulky alkyl groups flanking a phenolic hydroxyl group, bestows upon them remarkable efficacy and stability as radical scavengers. This technical guide delves into the core principles governing the antioxidant activity of hindered phenols, providing a comprehensive overview of their mechanism of action, structure-activity relationships, and quantitative antioxidant capacity. Detailed experimental protocols for assessing their efficacy are provided, alongside a discussion of their role in modulating cellular signaling pathways. This document aims to serve as a critical resource for researchers and professionals seeking to understand and harness the protective properties of these versatile molecules.

The Core Mechanism: Radical Scavenging and Stabilization

The primary antioxidant function of hindered phenols lies in their ability to intercept and neutralize damaging free radicals, thereby terminating the chain reactions of oxidation.[1] This process is predominantly governed by a hydrogen atom transfer (HAT) mechanism.

1.1. Hydrogen Atom Donation: Hindered phenols readily donate the hydrogen atom from their hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it and forming a stable, non-radical species (RH).[1]

ArOH + R• → ArO• + RH

1.2. Formation of a Stabilized Phenoxyl Radical: The resulting phenoxyl radical (ArO•) is significantly stabilized by two key features:

-

Steric Hindrance: The bulky alkyl groups (typically tert-butyl) ortho to the hydroxyl group physically obstruct the radical center on the oxygen atom. This steric shield prevents the phenoxyl radical from propagating the oxidation chain by reacting with other molecules, a common issue with less hindered antioxidants.

-

Resonance Delocalization: The unpaired electron of the phenoxyl radical is delocalized across the aromatic ring, further enhancing its stability.

This combination of steric hindrance and resonance stabilization makes the phenoxyl radical derived from a hindered phenol significantly less reactive than the initial free radical it scavenged, effectively breaking the oxidation cycle.

Structure-Activity Relationship: The Key to Efficacy

The antioxidant potency of a hindered phenol is not solely dependent on the presence of the phenolic hydroxyl group but is intricately linked to the nature and position of its substituents.

-

Bulky Ortho-Substituents: As mentioned, large alkyl groups at the ortho positions (2 and 6) are crucial for the stability of the resulting phenoxyl radical. The size and branching of these groups directly impact the degree of steric hindrance and, consequently, the antioxidant activity.

-

Para-Substituents: The nature of the substituent at the para position (4) can also influence antioxidant activity. Electron-donating groups can increase the electron density on the phenolic oxygen, facilitating hydrogen donation and enhancing antioxidant capacity.

-

Number of Phenolic Moieties: Molecules containing multiple hindered phenol units, such as tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane (often referred to as Antioxidant 1010), exhibit enhanced antioxidant activity due to the increased number of sites for radical scavenging.[1]

Quantitative Assessment of Antioxidant Activity

The efficacy of hindered phenols is quantified using various in vitro assays that measure their ability to scavenge specific free radicals or inhibit oxidation processes. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Table 1: Antioxidant Activity of Selected Hindered Phenols

| Compound | Assay | IC50 (µM) | Reference |

| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 | [2] |

| Butylated Hydroxyanisole (BHA) | DPPH | 112.05 | [2] |

| 2,6-di-tert-butyl-4-ethylphenol | DPPH | 1.92 x 10^5 | [3] |

| 2,6-di-tert-butyl-4-methoxyphenol | DPPH | 1.99 x 10^5 | [3] |

| 2,4-di-tert-butylphenol | DPPH | 8.70 x 10^5 | [3] |

| 2-tert-butyl-benzene-1,4-diol (TBHQ) | DPPH | 2.90 x 10^5 | [3] |

Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

Accurate and reproducible assessment of antioxidant activity is paramount. The following sections provide detailed methodologies for two widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the radical scavenging activity of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compounds (hindered phenols)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution protected from light.

-

Preparation of Test Samples: Dissolve the hindered phenol samples in the same solvent used for the DPPH solution to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

-

Reaction Mixture: In a test tube or microplate well, mix a defined volume of the test sample dilution with a specific volume of the DPPH working solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH solution should also be measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or water

-

Test compounds (hindered phenols)

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a series of dilutions of the hindered phenol samples in the appropriate solvent.

-

Reaction Mixture: Add a small volume of the test sample dilution to a larger volume of the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

-

IC50 Determination: Determine the IC50 value from a plot of inhibition percentage versus concentration.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic compounds, including hindered phenols, can exert their protective effects by modulating intracellular signaling pathways involved in the cellular antioxidant response. A key pathway is the Keap1-Nrf2 signaling cascade.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which bolster the cell's intrinsic antioxidant defenses. While the direct interaction of specific hindered phenols with this pathway is an area of ongoing research, their ability to generate mild oxidative signals or act as electrophiles after metabolism could potentially trigger this adaptive response.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows.

Caption: Mechanism of radical scavenging by a hindered phenol.

Caption: Workflow for the DPPH antioxidant assay.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

Hindered phenols represent a cornerstone in the field of antioxidant technology. Their efficacy, rooted in the principles of steric hindrance and resonance stabilization, makes them invaluable for protecting a wide array of materials and biological systems from oxidative damage. A thorough understanding of their structure-activity relationships and the ability to quantitatively assess their antioxidant capacity are essential for their effective application and for the development of novel, more potent antioxidant strategies. Furthermore, the exploration of their influence on cellular signaling pathways opens new avenues for their application in human health and disease prevention. This guide provides a foundational, in-depth overview to aid researchers and professionals in their endeavors within this critical area of science.

References

Methodological & Application

Application Notes and Protocols for 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical applications for the use of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol in High-Performance Liquid Chromatography (HPLC) analysis. This document covers its direct analysis and its potential utility as an antioxidant in sample preparation.

Direct HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.[1][2] This method is suitable for purity assessment, stability studies, and pharmacokinetic analysis.[1][2]

Experimental Protocol

a. Materials and Reagents:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS-compatible methods)

-

Methanol (for sample dissolution)

b. Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Newcrom R1 HPLC column (or equivalent C18 column with low silanol activity)[1]

-

Analytical balance

-

Volumetric flasks and pipettes

c. Chromatographic Conditions:

| Parameter | Condition |

| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[1][2] | |

| Elution Mode | Isocratic or Gradient (to be optimized based on sample matrix) |

| Flow Rate | 1.0 mL/min (typical, may require optimization) |

| Detection | UV at an appropriate wavelength (e.g., 280 nm, requires empirical determination) or MS |

| Injection Volume | 10 µL (typical, may require optimization) |

| Column Temperature | 30°C (typical, may require optimization) |

d. Standard and Sample Preparation:

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data for this specific method is not widely available in published literature. However, a typical validation would generate the following data, which should be determined experimentally:

| Parameter | Expected Value/Range |

| Retention Time (RT) | To be determined |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Experimental Workflow Diagram

References

Application Notes and Protocols for the Antioxidant Assay of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant properties of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol. This document outlines detailed protocols for common in vitro antioxidant assays, including the DPPH and ABTS radical scavenging assays, and the cellular antioxidant activity (CAA) assay. Additionally, it summarizes the available data on the antioxidant capacity of this compound and illustrates the key signaling pathway involved in its protective effects.

Introduction

This compound is a phenolic thiol compound with a structure suggesting potential antioxidant activity. The presence of a sterically hindered phenolic hydroxyl group and a mercapto (thiol) group allows for the donation of a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action. Evaluating the efficacy of such compounds is crucial for the development of new therapeutic agents to combat oxidative stress-related diseases.

Data Presentation

Quantitative data on the antioxidant activity of this compound is not extensively available in the public domain. However, existing information suggests significant antioxidant potential.

| Assay | Compound | Result | Reference |

| DPPH Radical Scavenging Assay | This compound | Significant reduction in DPPH radical levels at concentrations above 50 µM. | [Qualitative industry data] |

| ABTS Radical Scavenging Assay | This compound | IC50 values comparable to the standard antioxidant, ascorbic acid. | [Qualitative industry data] |

| Cellular Antioxidant Activity (CAA) Assay | Phenolic Thiol Compounds (general) | Capable of mitigating intracellular reactive oxygen species (ROS) formation. | [General scientific literature] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the radical scavenging potential of the antioxidant.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or ethanol)

-

This compound (Test Compound)

-

Ascorbic acid or Trolox (Positive Control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

-

Assay Protocol:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Radical Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-